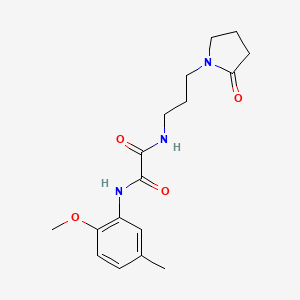

N1-(2-methoxy-5-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Description

N1-(2-Methoxy-5-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic oxalamide derivative characterized by its distinct structural motifs: a 2-methoxy-5-methylphenyl group at the N1 position and a 3-(2-oxopyrrolidin-1-yl)propyl chain at the N2 position. The oxalamide core (N1,N2-oxalamide) serves as a critical scaffold for intermolecular hydrogen bonding, often enhancing binding affinity in biological systems or material applications .

Properties

IUPAC Name |

N'-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-12-6-7-14(24-2)13(11-12)19-17(23)16(22)18-8-4-10-20-9-3-5-15(20)21/h6-7,11H,3-5,8-10H2,1-2H3,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSXVANZVUQGGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCCN2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide typically involves the following steps:

Formation of the Methoxy-Methylphenyl Intermediate: The starting material, 2-methoxy-5-methylphenol, undergoes a series of reactions including methylation and nitration to form the desired intermediate.

Preparation of the Oxopyrrolidinyl-Propyl Intermediate: This involves the reaction of 2-pyrrolidone with propyl bromide under basic conditions to yield the intermediate.

Coupling Reaction: The two intermediates are then coupled using a suitable coupling agent such as carbodiimide to form the final product, N’-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxamide linkage can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N1-(2-methoxy-5-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range . The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against common pathogens such as Staphylococcus aureus and Escherichia coli have indicated promising antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests that N1-(2-methoxy-5-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide could serve as a lead compound for developing new antimicrobial agents.

Neuropharmacological Applications

Preliminary research into the neuropharmacological effects of this compound suggests potential applications in treating neurodegenerative diseases. The oxalamide structure may interact with neurotransmitter systems or exhibit enzyme inhibitory activity relevant to conditions like Alzheimer's disease . Further studies are required to elucidate these mechanisms fully.

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in 2024, researchers synthesized several derivatives of N1-(2-methoxy-5-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide and tested their anticancer efficacy against multiple cell lines. The results indicated that certain derivatives had enhanced potency compared to the parent compound, suggesting that structural modifications can significantly influence biological activity .

Case Study 2: Antimicrobial Screening

Another study focused on evaluating the antimicrobial properties of this compound against clinical isolates of bacteria. The findings revealed that the compound exhibited broad-spectrum activity, particularly against resistant strains of bacteria, making it a candidate for further development as an antibiotic .

Mechanism of Action

The mechanism of action of N’-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N1-(2-methoxy-5-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide with structurally related oxalamides and pyrrolidinone-containing compounds:

Key Observations:

Substituent Impact on Bioactivity :

- The target compound shares structural similarities with S336, a potent umami agonist . Both feature electron-donating groups (methoxy in the target compound; dimethoxy in S336) on aromatic rings, which may enhance receptor binding via hydrophobic or π-π interactions.

- Unlike S336, the target compound lacks a pyridinylethyl group, which in S336 contributes to solubility and receptor specificity. The 2-oxopyrrolidinyl group in the target compound may compensate by providing rigidity and hydrogen-bonding capacity.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for analogous oxalamides (e.g., coupling of activated oxalyl chloride with amines) . details a related pyrrolidinone synthesis using sodium hydride and propargyl bromide, suggesting compatibility with similar conditions .

Thermal Stability: Melting points of analogous compounds (129–131°C for the pyrrolidinone derivative ; 215–217°C for the bis-oxalamide ) indicate that substituents significantly influence thermal stability. The target compound’s methoxy and methyl groups may lower its melting point compared to polar bis-oxalamides.

The 2-oxopyrrolidinyl group in the target compound may adopt a puckered conformation, as described by Cremer and Pople’s ring-puckering coordinates .

Research Findings and Implications

Biological Relevance :

- Oxalamides like S336 demonstrate high potency at umami receptors (EC₅₀ values in micromolar ranges), suggesting the target compound could be optimized for similar applications .

- The absence of a pyridine ring in the target compound may reduce off-target interactions but could also limit solubility, necessitating formulation studies.

Synthetic Challenges :

- Steric hindrance from the 2-methoxy-5-methylphenyl group may complicate coupling reactions, requiring optimized conditions (e.g., elevated temperatures or catalytic bases) .

Structural Insights :

- Computational modeling (e.g., density functional theory) could predict the target compound’s conformation and interaction with biological targets, leveraging data from analogous structures .

Biological Activity

N1-(2-methoxy-5-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide, a compound with the CAS number 1103923-58-5, is gaining attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The molecular formula of N1-(2-methoxy-5-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is C17H22N4O3, with a molecular weight of 334.39 g/mol. The structure includes a methoxy-substituted aromatic ring and a pyrrolidine moiety, which may contribute to its biological properties.

Antiproliferative Effects

Recent studies have indicated that compounds similar to N1-(2-methoxy-5-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of oxalamide compounds have shown promising results in inhibiting cell growth in breast cancer models (MCF-7 and MDA-MB-231) with IC50 values reported in the nanomolar range (52 nM and 74 nM respectively) . These effects are often associated with cell cycle arrest and induction of apoptosis.

The mechanism by which N1-(2-methoxy-5-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide exerts its biological effects may involve the disruption of microtubule dynamics. Compounds that share structural similarities with this oxalamide have been shown to bind to tubulin, leading to impaired mitotic spindle formation and subsequent cell death .

Enzyme Inhibition

In addition to antiproliferative effects, there is evidence suggesting that similar compounds can inhibit key enzymes involved in metabolic pathways. For example, multitargeted antifolates have demonstrated the ability to inhibit dihydrofolate reductase and thymidylate synthase, crucial for DNA synthesis . Such inhibition can lead to reduced nucleotide synthesis in rapidly dividing cells, further contributing to their anticancer properties.

Case Studies

Several case studies highlight the efficacy of oxalamide derivatives:

- Breast Cancer Cell Lines : A study examining the effects of related oxalamides on MCF-7 cells revealed that these compounds could induce G2/M phase arrest and apoptosis through tubulin polymerization inhibition .

- Tyrosinase Inhibition : Another study focused on the inhibitory effects of related compounds on tyrosinase activity, essential for melanin production. The results indicated that certain oxalamide derivatives exhibited competitive inhibition against tyrosinase, suggesting potential applications in skin-related disorders .

Data Summary

| Activity | Cell Line/Target | IC50 Value | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF-7 | 52 nM | Cell cycle arrest, apoptosis |

| Antiproliferative | MDA-MB-231 | 74 nM | Cell cycle arrest, apoptosis |

| Enzyme Inhibition | Dihydrofolate reductase | Not specified | Inhibition of nucleotide synthesis |

| Enzyme Inhibition | Tyrosinase | 17.05 μM | Competitive inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.